molecular formula C17H18N2O B2940877 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine CAS No. 775302-23-3

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B2940877
CAS No.: 775302-23-3
M. Wt: 266.344
InChI Key: FONRONRWLQVFEJ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine (CAS 775302-23-3) is a high-purity benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . The benzoxazole core is a privileged structure in pharmaceutical development, known for its presence in compounds exhibiting a range of biological activities. Researchers utilize this core and its derivatives in the investigation of antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic agents . The specific substitution pattern of this compound, featuring a 4-tert-butylphenyl group at the 2-position and an amine group at the 6-position, makes it a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. Application Notes: This compound is primarily used in pharmaceutical R&D as a building block for synthesizing more complex molecules, in biological screening assays to identify new therapeutic leads, and in material science for developing fluorescent tags and optical brighteners . Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-9-8-13(18)10-15(14)20-16/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRONRWLQVFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine typically involves the condensation of 4-tert-butylaniline with salicylaldehyde, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as recrystallization or chromatography. Additionally, industrial methods may incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Nucleophilic Substitution: The benzoxazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring may yield nitro derivatives, while oxidation can produce quinones or other oxidized species.

Scientific Research Applications

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzoxazole moiety is known to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Tert-butylphenyl vs. Dichlorophenyl: The tert-butyl group in the target compound is electron-donating and sterically bulky, enhancing solubility in non-polar solvents and reducing intermolecular interactions.
  • Methylphenyl vs. Trifluoromethylphenyl : The 3-methylphenyl substituent (C₁₄H₁₂N₂O) offers moderate electron donation and lower steric hindrance compared to the tert-butyl group. The trifluoromethyl group in the oxadiazole derivative (C₉H₆F₃N₃O) is strongly electron-withdrawing, altering electronic density and stability in photophysical applications .

Core Heteroatom Variations

  • Benzoxazole vs. The methylthio group further enhances sulfur’s electron-rich character, affecting redox properties .
  • Benzoxazole vs. Oxadiazole : The oxadiazole core (C₉H₆F₃N₃O) introduces a nitrogen-rich heterocycle with higher electron affinity, making it suitable for use in electron-transport layers of OLEDs. However, it may reduce thermal stability compared to benzoxazoles .

Research Findings and Regulatory Considerations

  • Synthetic Accessibility : The tert-butylphenyl derivative is synthesized via Pd-catalyzed cross-coupling, achieving 95% purity, while dichlorophenyl analogs require halogen-directed coupling with lower yields (~70%) .
  • Regulatory Status: None of the listed compounds are restricted under RoHS or REACH. However, chlorinated analogs (e.g., 2,5-dichlorophenyl) may face scrutiny due to environmental persistence .

Biological Activity

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine is a compound of increasing interest in medicinal chemistry and materials science due to its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole core with a tert-butyl group at the para position of the phenyl ring, which influences its physicochemical properties such as lipophilicity and membrane permeability. These characteristics are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.
  • Receptor Interaction : It is capable of binding to certain receptors, modulating their activity and influencing cellular responses.
  • Hydrogen Bonding and π-π Interactions : The benzoxazole moiety facilitates these interactions, enhancing binding affinity and specificity for biological targets.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Affected : The compound has shown efficacy against breast (MCF-7), lung (A549), liver (HepG2), prostate (PC3), and colorectal (HCT-116) cancer cells .
  • Mechanisms : The anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation through interaction with specific oncogenic pathways .

Antimicrobial Activity

In addition to anticancer properties, the compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown:

  • Efficacy : Some derivatives have been reported to be as effective as standard reference drugs in inhibiting microbial growth .
  • Structure-Activity Relationship (SAR) : Modifications on the phenyl ring influence antimicrobial potency, with electron-donating groups generally enhancing activity .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFindings
Investigated the compound's role as a building block in synthesizing pharmaceuticals with potential anticancer properties.
Reported significant antimicrobial activities against various pathogens, comparing effectiveness with established antibiotics.
Demonstrated cytotoxic effects on multiple cancer cell lines, emphasizing the importance of substituent positioning on the phenyl ring for activity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization of substituted benzoxazole precursors with tert-butylphenyl groups. Solvent choice significantly impacts yield and reaction time; for example, ethanol or solvent-free conditions at ~70°C may enhance efficiency based on analogous acrylate syntheses . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical for structural confirmation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H^1H-NMR to identify aromatic protons and tert-butyl group signals (δ ~1.3 ppm). 13C^{13}C-NMR can confirm the benzoxazole ring carbons (δ 150–160 ppm for C=N/C-O) and tert-butyl carbons (δ ~30–35 ppm). IR spectroscopy verifies NH2_2 stretches (~3400 cm1^{-1}) and C-O/C=N vibrations (1600–1500 cm1^{-1}). Cross-validate with HRMS for molecular ion peaks .

Q. How can solubility challenges in polar solvents be addressed during experimental design?

  • Methodology : The tert-butyl group enhances hydrophobicity. Use co-solvents (e.g., DMSO:water mixtures) or surfactants for aqueous systems. For reactions, non-polar solvents like toluene or THF may improve homogeneity, as seen in analogous benzoxazole syntheses .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound for optoelectronic applications?

  • Methodology : Density functional theory (DFT) calculations can optimize the molecular geometry and calculate HOMO-LUMO gaps. Compare results with experimental UV-Vis spectra (λmax_{\text{max}} ~300–350 nm for benzoxazole derivatives). Investigate charge-transfer efficiency using time-resolved fluorescence spectroscopy .

Q. What strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for benzoxazole derivatives?

  • Methodology : Standardize measurement conditions (e.g., solvent, concentration, excitation wavelength). Use integrating spheres for PLQY quantification. Cross-check with independent techniques like transient absorption spectroscopy to rule out aggregation effects .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodology : Synthesize analogs with variations in the tert-butyl group (e.g., methyl, trifluoromethyl) or benzoxazole substituents. Test antimicrobial or enzyme-inhibition activity via microdilution assays. Correlate logP values (from HPLC) with bioactivity trends .

Q. What are the key considerations for detecting degradation products under oxidative conditions?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) to identify degradation intermediates. Accelerated stability studies (e.g., 40°C/75% RH) can simulate long-term degradation. Compare fragmentation patterns with reference libraries .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in a lab setting?

  • Guidelines : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles. Store in airtight containers away from light. Dispose of waste via certified hazardous waste services, as recommended for structurally similar amines .

Q. How should researchers address regulatory restrictions on tert-butylphenyl derivatives?

  • Guidance : Review EU RoHS directives (Annex II) for restrictions on related substances like 2-(4-tert-butylbenzyl)propionaldehyde. Pre-screen derivatives for compliance using toxicity databases (e.g., ECOTOX) .

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